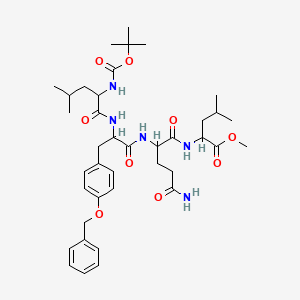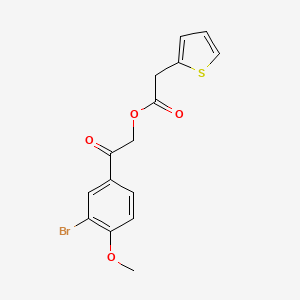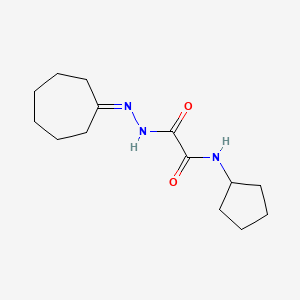
methyl N-(tert-butoxycarbonyl)leucyl-O-benzyltyrosylglutaminylleucinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-(2-{3-[4-(BENZYLOXY)PHENYL]-2-{2-[(TERT-BUTOXYCARBONYL)AMINO]-4-METHYLPENTANAMIDO}PROPANAMIDO}-4-CARBAMOYLBUTANAMIDO)-4-METHYLPENTANOATE is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its intricate structure allows for diverse chemical interactions and reactions, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2-{3-[4-(BENZYLOXY)PHENYL]-2-{2-[(TERT-BUTOXYCARBONYL)AMINO]-4-METHYLPENTANAMIDO}PROPANAMIDO}-4-CARBAMOYLBUTANAMIDO)-4-METHYLPENTANOATE typically involves multiple steps, including the protection and deprotection of functional groups, amide bond formation, and esterification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-(2-{3-[4-(BENZYLOXY)PHENYL]-2-{2-[(TERT-BUTOXYCARBONYL)AMINO]-4-METHYLPENTANAMIDO}PROPANAMIDO}-4-CARBAMOYLBUTANAMIDO)-4-METHYLPENTANOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, dichloromethane, tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
METHYL 2-(2-{3-[4-(BENZYLOXY)PHENYL]-2-{2-[(TERT-BUTOXYCARBONYL)AMINO]-4-METHYLPENTANAMIDO}PROPANAMIDO}-4-CARBAMOYLBUTANAMIDO)-4-METHYLPENTANOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of METHYL 2-(2-{3-[4-(BENZYLOXY)PHENYL]-2-{2-[(TERT-BUTOXYCARBONYL)AMINO]-4-METHYLPENTANAMIDO}PROPANAMIDO}-4-CARBAMOYLBUTANAMIDO)-4-METHYLPENTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- METHYL 4-{[7-({3-[4-(BENZYLOXY)PHENYL]-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANOYL}OXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-3-YL]OXY}BENZOATE
- (2S)-2-[(tert-Butoxycarbonyl)(methyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoic acid
Uniqueness
METHYL 2-(2-{3-[4-(BENZYLOXY)PHENYL]-2-{2-[(TERT-BUTOXYCARBONYL)AMINO]-4-METHYLPENTANAMIDO}PROPANAMIDO}-4-CARBAMOYLBUTANAMIDO)-4-METHYLPENTANOATE is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of functional groups allows for versatile applications and interactions, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C39H57N5O9 |
|---|---|
Peso molecular |
739.9 g/mol |
Nombre IUPAC |
methyl 2-[[5-amino-2-[[2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-(4-phenylmethoxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C39H57N5O9/c1-24(2)20-30(44-38(50)53-39(5,6)7)35(47)42-31(22-26-14-16-28(17-15-26)52-23-27-12-10-9-11-13-27)36(48)41-29(18-19-33(40)45)34(46)43-32(21-25(3)4)37(49)51-8/h9-17,24-25,29-32H,18-23H2,1-8H3,(H2,40,45)(H,41,48)(H,42,47)(H,43,46)(H,44,50) |
Clave InChI |
RNWLPMXLRWTEFT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)OC)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(furan-2-ylmethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12463923.png)

![methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate](/img/structure/B12463938.png)
![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B12463952.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]thiophene-2-carboxamide](/img/structure/B12463955.png)
![diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate](/img/structure/B12463971.png)
![2-[4-(benzyloxy)-3-methoxyphenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12463973.png)
![3-Ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one](/img/structure/B12463980.png)
![2-[4-(diethylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12463988.png)

![2-{4-[1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl}ethanol](/img/structure/B12463996.png)

![ethyl 6-bromo-1,2-dimethyl-5-{[(4-methylphenyl)sulfonyl]oxy}-1H-indole-3-carboxylate](/img/structure/B12464002.png)
